NPW-23
Description
Neuropeptide W-23 (NPW-23) is a 23-amino acid neuropeptide derived from the precursor protein encoded by the NPW gene. It serves as an endogenous agonist for G protein-coupled receptors NPBW1 (GPR7) and NPBW2 (GPR8) . This compound is implicated in diverse physiological processes, including:
- Autonomic regulation: Modulation of hypothalamic paraventricular nucleus (PVN) neurons controlling cardiovascular and neuroendocrine functions .
- Appetite and metabolism: Suppression of dark-phase feeding and body weight gain in rodents .
- Anticonvulsant activity: Dose-dependent suppression of seizures in murine models (ED50 = 0.24 nmol) .
- Behavioral arousal: Increased locomotor activity and grooming behaviors in conscious rats .
This compound requires intracerebroventricular (i.c.v.) administration due to poor blood-brain barrier (BBB) penetration and rapid degradation in systemic circulation .
Properties
CAS No. |
383415-79-0 |
|---|---|
Molecular Formula |
C₁₂₀H₁₈₄N₃₄O₂₈S |
Molecular Weight |
2583.02 |
sequence |
One Letter Code: WYKHVASPRYHTVGRAAGLMGL |
Synonyms |
NPW-23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NPW-23 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide, removing any impurities and ensuring the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
NPW-23 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, particularly at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Dithiothreitol (DTT) is often used for reduction reactions.
Substitution: Amino acid derivatives and coupling agents like DIC and HOBt are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acids. These products are used to study the biological activity and stability of this compound .
Scientific Research Applications
Regulation of Hormonal Secretion
NPW-23 has been shown to significantly influence the secretion of hormones from the anterior pituitary gland. Research indicates that administration of this compound can elevate levels of prolactin and corticosterone while reducing growth hormone levels in conscious male rats. This suggests a complex role in endocrine signaling pathways that could be relevant for conditions involving hormonal imbalances .
Impact on Food Intake and Energy Homeostasis
Studies have demonstrated that this compound administration leads to increased food intake in rodents. The neuropeptide appears to act within the hypothalamus, an area crucial for appetite regulation. The ability of this compound to stimulate feeding behavior may be linked to its effects on prolactin secretion and other metabolic processes .
Effects on Neuronal Excitability
Electrophysiological studies have shown that this compound affects the excitability of neurons in the paraventricular nucleus (PVN) of the hypothalamus. The peptide can induce both depolarizing and hyperpolarizing responses in different neuronal subpopulations, indicating its potential as a modulator of neuronal activity. Specifically, this compound has been found to hyperpolarize oxytocin-expressing neurons while depolarizing thyrotropin-releasing hormone (TRH) neurons .
Case Study 1: Neuronal Response to this compound
A study conducted using whole-cell patch-clamp recordings from PVN neurons revealed that 57% of tested neurons responded to this compound, with significant variability in their responses. The majority exhibited hyperpolarization, while a smaller subset showed depolarization. This heterogeneity underscores this compound's role as a selective modulator of specific neuronal populations involved in autonomic control .
| Neuronal Response Type | Percentage | Mean Change in Membrane Potential (mV) |
|---|---|---|
| Hyperpolarization | 33% | -8.6 ± 0.8 |
| Depolarization | 25% | +7.8 ± 1.3 |
| No Response | 42% | N/A |
Case Study 2: Hormonal Regulation
In another experiment, the administration of this compound intracerebroventricularly resulted in increased plasma levels of prolactin and corticosterone while lowering growth hormone levels. This finding highlights this compound's potential therapeutic applications in managing hormonal disorders or conditions characterized by dysregulated hormone levels .
Mechanism of Action
NPW-23 exerts its effects by binding to the G-protein coupled receptors NPBW1 and NPBW2. Upon binding, it activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of second messengers such as diacylglycerol (DAG) and inositol trisphosphate (IP₃). These messengers subsequently activate protein kinase C (PKC) and increase intracellular calcium levels, resulting in various physiological responses .
Comparison with Similar Compounds
Structural and Functional Homologs
NPW-23 shares structural homology with neuropeptide B (NPB) and C-terminally extended isoforms (Table 1).
Table 1: Structural and Functional Comparison of this compound and Related Peptides
Key Observations :
- Receptor Specificity : this compound exhibits higher functional potency at NPBW1 (GPR7), while NPB-23 favors NPBW2 (GPR8) .
- Critical Residues : Trp1 and the C-terminal α-helix are essential for this compound activity; truncation or modification abolishes receptor binding .
- Anticonvulsant Efficacy : this compound is ~6x more potent than NPB-29 in suppressing 6 Hz-induced seizures (ED50 = 0.24 vs. 1.5 nmol) .
Table 2: Pharmacokinetic and Bioavailability Profiles
Key Observations :
- Lipidated-Cationic Analogs : Introduction of lysine-palmitoyl groups improves hydrophobicity (logD +2.5) and BBB penetration, enabling systemic use .
- NPW Ava-3 : Retains full NPBW1 binding affinity (Ki = 0.44 nM) despite truncation, demonstrating structural flexibility .
Physiological Effects in Neuronal Subpopulations
This compound exhibits cell-type-specific effects in the PVN (Table 3), contrasting with NPB and synthetic analogs.
Table 3: Neuronal Subtype-Specific Responses to this compound
Key Observations :
- Heterogeneity : this compound depolarizes TRH neurons but hyperpolarizes OT neurons, highlighting receptor/ion channel diversity in PVN subpopulations .
Biological Activity
Neuropeptide W-23 (NPW-23) is a biologically active neuropeptide that functions as an endogenous agonist for the Neuropeptide B/Neuropeptide W receptors, specifically NPBW1 and NPBW2. These receptors are part of the G protein-coupled receptor (GPCR) family, which play crucial roles in various physiological processes, including appetite regulation, anxiety, and stress response.
This compound has been shown to exert its biological effects by activating the NPBW1 and NPBW2 receptors, leading to various intracellular signaling cascades. Upon binding to these receptors, this compound activates downstream pathways involving G proteins that can modulate cellular responses such as:
- Calcium Mobilization : Activation of phospholipase C leading to increased intracellular calcium levels.
- cAMP Production : Modulation of adenylate cyclase activity affecting cyclic AMP levels.
- MAPK Pathway Activation : Engagement of the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and differentiation.
Physiological Effects
The biological activity of this compound has been linked to several physiological processes:
- Appetite Regulation : this compound plays a role in modulating food intake and energy balance. Studies have indicated that administration of this compound can suppress appetite in rodent models.
- Stress Response : It has been implicated in the regulation of stress and anxiety behaviors. Increased levels of this compound have been associated with heightened anxiety responses.
- Neurotransmitter Release : this compound influences the release of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation.
Research Findings
Recent studies have explored the effects of this compound on various biological systems. The following table summarizes key findings from selected research articles:
Appetite Regulation
In a controlled study involving rodents, administration of this compound resulted in a significant reduction in food intake compared to control groups. This effect was attributed to its action on hypothalamic pathways involved in appetite control.
Anxiety and Stress Response
Another study examined the role of this compound in anxiety models. Mice treated with this compound exhibited reduced anxiety-like behaviors in elevated plus maze tests, suggesting a potential anxiolytic effect mediated through its receptor pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
